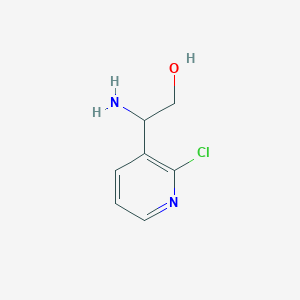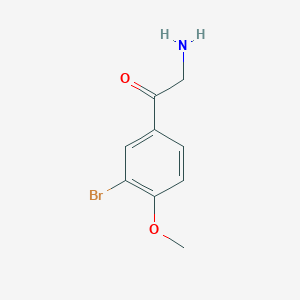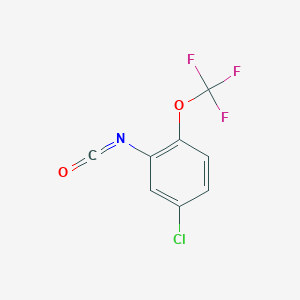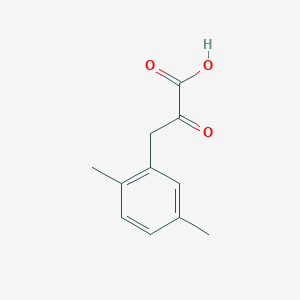
3-(2,5-Dimethylphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a 2-oxopropanoic acid group attached to a 2,5-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
-
Friedel-Crafts Acylation
Reactants: 1,4-dimethylbenzene, acetyl chloride, aluminum chloride.
Conditions: Anhydrous conditions, typically at room temperature.
Product: 1-(2,5-dimethylphenyl)ethan-1-one.
-
Oxidation
Reactants: 1-(2,5-dimethylphenyl)ethan-1-one, oxidizing agent (e.g., potassium permanganate).
Conditions: Aqueous or organic solvent, elevated temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition or activation of these targets, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dimethylphenyl)-2-oxopropanoic acid: Similar structure with a different methyl group position.
3-(2,6-Dimethylphenyl)-2-oxopropanoic acid: Another isomer with methyl groups in different positions.
3-(2,5-Dimethylphenyl)-2-oxobutanoic acid: Similar structure with an additional carbon in the oxoacid chain.
Uniqueness
3-(2,5-Dimethylphenyl)-2-oxopropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(2,5-dimethylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-8(2)9(5-7)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Clave InChI |
BHDFBDZCHVESTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



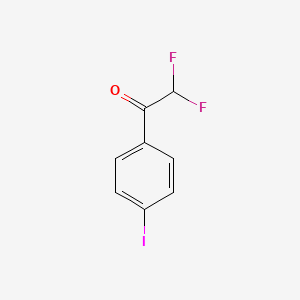
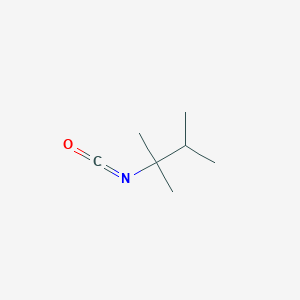
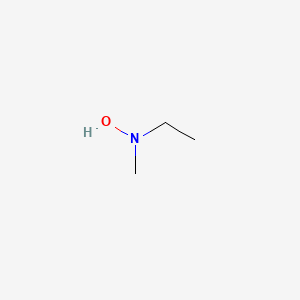
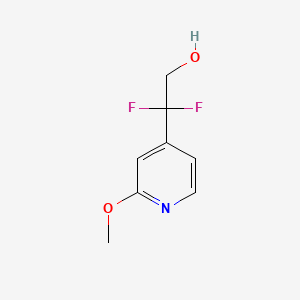
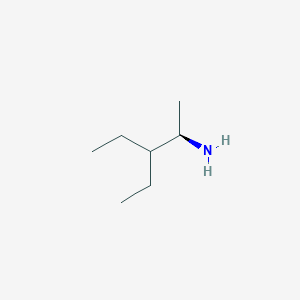
![1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
![2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13612181.png)

![4-(Benzo[b]thiophen-3-yl)butan-2-amine](/img/structure/B13612197.png)
